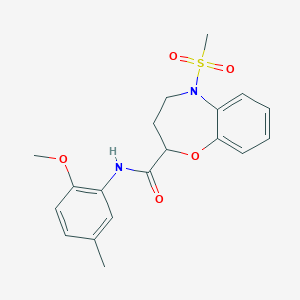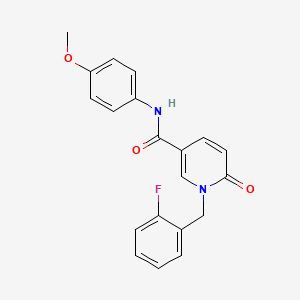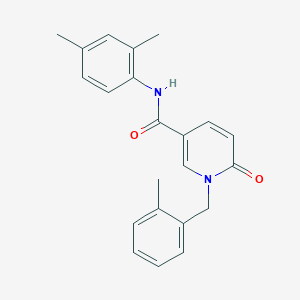![molecular formula C20H22F3N5O B11250854 3-(Pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine](/img/structure/B11250854.png)
3-(Pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine is a complex organic compound featuring a pyridazine core substituted with pyrrolidine and piperazine groups. The trifluoromethylbenzoyl moiety adds significant chemical diversity, making this compound of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridazine Core: Starting with a suitable dinitrile precursor, cyclization is achieved using hydrazine hydrate under reflux conditions to form the pyridazine ring.
Introduction of the Pyrrolidine Group: The pyrrolidine moiety is introduced via nucleophilic substitution, often using pyrrolidine and a suitable leaving group on the pyridazine core.
Attachment of the Piperazine Group: The piperazine ring is attached through a similar nucleophilic substitution reaction, using a halogenated intermediate.
Addition of the Trifluoromethylbenzoyl Group: The final step involves acylation with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production may involve optimization of these steps to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridazine ring using agents like lithium aluminum hydride.
Substitution: The trifluoromethylbenzoyl group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Medically, it is investigated for its potential as a therapeutic agent. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.
Industry
In the industrial sector, it is used in the development of advanced materials, including polymers and coatings, due to its robust chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and piperazine rings facilitate binding to these targets, while the trifluoromethylbenzoyl group enhances the compound’s stability and affinity. The exact pathways involved can vary depending on the specific application but often involve inhibition or modulation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-YL)pyridazine: Lacks the piperazine and trifluoromethylbenzoyl groups, resulting in different chemical properties and applications.
6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine: Similar but without the pyrrolidine group, affecting its binding affinity and stability.
3-(Piperazin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]pyridazine}: Lacks the pyrrolidine group, leading to different biological activities.
Uniqueness
The combination of pyrrolidine, piperazine, and trifluoromethylbenzoyl groups in 3-(Pyrrolidin-1-YL)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyridazine provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C20H22F3N5O |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C20H22F3N5O/c21-20(22,23)16-5-3-15(4-6-16)19(29)28-13-11-27(12-14-28)18-8-7-17(24-25-18)26-9-1-2-10-26/h3-8H,1-2,9-14H2 |
InChI Key |
ZEFUSFRDCHKQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(2-methylphenyl)methyl]ethanediamide](/img/structure/B11250789.png)
![N-(2-Methoxyphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11250796.png)
![4-{6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11250801.png)
![N-(3-methoxyphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11250807.png)

![N-benzyl-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11250821.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11250822.png)



![4-fluoro-2-methyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11250840.png)
![methyl 1-(2-{[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate](/img/structure/B11250859.png)
![2-{[(4-methoxyphenyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B11250869.png)
